I-N3-Naps

Description

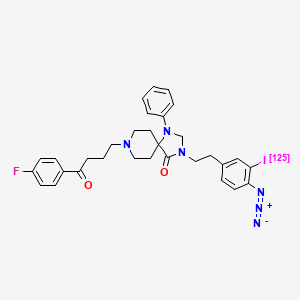

Structure

3D Structure

Properties

CAS No. |

95754-28-2 |

|---|---|

Molecular Formula |

C31H32FIN6O2 |

Molecular Weight |

664.5 g/mol |

IUPAC Name |

3-[2-(4-azido-3-(125I)iodanylphenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |

InChI |

InChI=1S/C31H32FIN6O2/c32-25-11-9-24(10-12-25)29(40)7-4-17-37-19-15-31(16-20-37)30(41)38(22-39(31)26-5-2-1-3-6-26)18-14-23-8-13-28(35-36-34)27(33)21-23/h1-3,5-6,8-13,21H,4,7,14-20,22H2/i33-2 |

InChI Key |

FGEADKYCRHPWJF-DSNWZYGKSA-N |

SMILES |

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)CCCC(=O)C5=CC=C(C=C5)F |

Isomeric SMILES |

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC(=C(C=C4)N=[N+]=[N-])[125I])CCCC(=O)C5=CC=C(C=C5)F |

Canonical SMILES |

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)CCCC(=O)C5=CC=C(C=C5)F |

Synonyms |

I-N3-NAPS N-(4-azido-3-iodophenethyl)spiperone N-(4-azido-3-iodophenethyl)spiroperidol |

Origin of Product |

United States |

Synthetic Methodologies for I N3 Naps and Its Derivatives

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a fundamental strategy in planning the synthesis of complex organic molecules such as iodinated azidonaphthalene derivatives. This technique involves working backward from the target molecule to simpler, readily accessible precursors. For "I-N3-Naps," a retrosynthetic approach would typically involve disconnecting the bonds that attach the iodine and azide (B81097) groups to the naphthalene (B1677914) ring. This process helps in identifying key synthetic intermediates and potential starting materials.

Key precursors for the synthesis of iodinated azidonaphthalenes are generally derived from naphthalene or substituted naphthalene compounds. Depending on the desired substitution pattern, these precursors might already contain functional groups that can be transformed into the required iodine and azide moieties. For instance, a common strategy involves starting from a halonaphthalene (e.g., a bromonaphthalene) to introduce the azide group through a nucleophilic substitution or a metal-catalyzed reaction. Alternatively, an aminonaphthalene could serve as a precursor for the azide group via diazotization chemistry. The introduction of the iodine atom might involve the direct iodination of naphthalene or a substituted naphthalene, or it could be introduced through a cross-coupling reaction if a suitable leaving group is present.

For derivatives conjugated to larger molecules like spiperone (B1681076), the retrosynthetic analysis would also consider the linker connecting the azidonaphthalene core to the spiperone moiety. This disconnection would point to functionalized azidonaphthalene and spiperone precursors that can be joined through a suitable coupling reaction in the final stages of the synthesis.

Multi-Step Synthetic Routes

The synthesis of iodinated azidonaphthalene derivatives typically involves a sequence of reactions to build the desired functionality onto the naphthalene scaffold.

Halogenation Strategies (e.g., Iodination)

Iodination of the naphthalene core is a key step in the synthesis of iodinated azidonaphthalenes. Various methods exist for introducing iodine onto aromatic rings through electrophilic substitution. Direct iodination of naphthalene can be achieved using molecular iodine in the presence of an oxidant or a catalyst. For example, the iodination of naphthalene can be carried out using iodine catalyzed by iron(III) chloride. Mild and regioselective iodination of aromatic compounds, including naphthalene, has been reported using a system of molecular iodine, trichloroisocyanuric acid, and wet SiO₂. Another effective method for the iodination of naphthalene involves the use of potassium bromate (B103136) and potassium iodide in the presence of hydrochloric acid in aqueous acetic acid. Oxidative iodination reactions can be performed at room temperature and have been shown to yield mono- and diiodinated products.

Data on Selected Iodination Methods Applicable to Naphthalene and Related Arenes:

| Method | Iodinating Agent | Catalyst/Conditions | Substrates Include | Typical Outcomes |

| Electrophilic Aromatic Substitution | I₂ | Fe(III) chloride | Naphthalene | Iodinated products |

| Oxidative Iodination | I₂ | Trichloroisocyanuric acid / wet SiO₂ | Naphthalene, Phenols | Regioselective iodination |

| Oxidative Iodination | I₂, NaIO₃ | H₂SO₄ in aqueous acetic acid | Naphthalene | Good yields |

| Oxidative Iodination | I₂, NaIO₄ | H₂O₂ / acid | Methoxy arenes, Phenols, Anilines | Controllable extent of iodination |

| Halogenation with N-Halosuccinimides | N-Iodosuccinimide (NIS) | Various (e.g., solvent, catalyst) | Arenes, Heterocycles | Regioselective halogenation |

The regioselectivity of the iodination reaction is a critical consideration to ensure the iodine atom is introduced at the desired position on the naphthalene ring, especially when synthesizing specific isomers or precursors for further functionalization.

Azide Introduction Pathways

The introduction of the azide group onto the naphthalene scaffold is another crucial transformation. A common strategy involves starting from an amino-substituted naphthalene. Diazotization of the aromatic amine with a reagent like sodium nitrite (B80452) in acidic conditions generates a diazonium salt. Subsequent reaction of the diazonium salt with an azide source, such as sodium azide, furnishes the corresponding aryl azide.

Alternatively, the azide group can be introduced through nucleophilic substitution of a suitable leaving group on the naphthalene ring with an azide salt. However, this approach might be limited depending on the reactivity of the naphthalene substrate and the position of the leaving group.

Metal-catalyzed reactions offer modern approaches for azide introduction. For example, copper-catalyzed cross-coupling reactions have been explored for the synthesis of aryl azides from arylboronic acids and azido-iodine reagents.

The synthesis of 1-azidonaphthalene (B1266176) and 2-azidonaphthalene (B1266145) has been reported, indicating that these key precursors are accessible.

Naphthalene Core Functionalization

Beyond the core iodine and azide functionalities, the naphthalene ring system can be further functionalized to facilitate conjugation to other molecules or to tune the properties of the final compound. This might involve introducing or modifying functional groups such as hydroxyl, amino, carboxyl, or alkyne/azide handles for subsequent click chemistry or other coupling reactions.

Methods for functionalizing naphthalene derivatives are diverse and depend on the desired outcome. For instance, the synthesis of functionalized naphthalene diimides (NDIs) involves condensation reactions with amines or core functionalization through substitution reactions.

Coupling Reactions for Complex Ligand Assembly (e.g., Spiperone Conjugation)

For the synthesis of iodinated azidonaphthalene derivatives conjugated to complex ligands like spiperone, coupling reactions are essential for joining the two molecular fragments. The choice of coupling strategy depends on the functional groups present on both the functionalized azidonaphthalene intermediate and the spiperone derivative.

Spiperone is a butyrophenone (B1668137) antipsychotic with a defined chemical structure. Conjugation to spiperone typically involves forming a stable covalent bond to a specific site on the spiperone molecule. In the case of N-(p-azido-m-[125I]iodophenethyl)spiperone, an iodinated azidophenethyl linker is attached to spiperone. This suggests that a spiperone derivative with a reactive handle (e.g., an amine or hydroxyl group) is coupled with an azidophenethyl intermediate bearing a complementary functional group (e.g., a carboxylic acid or activated ester).

Common coupling reactions employed in organic synthesis for forming C-N, C-O, or C-C bonds, such as amide couplings, reductive amination, or various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig amination), could potentially be utilized for conjugating functionalized azidonaphthalenes to spiperone derivatives. The specific reaction conditions and reagents would need to be optimized based on the structures of the coupling partners.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount in the synthesis of iodinated azidonaphthalene derivatives and their conjugates to maximize yields, ensure purity, and minimize the formation of byproducts. This involves a systematic investigation of various reaction parameters for each synthetic step.

For halogenation reactions, optimization may focus on controlling regioselectivity and preventing over-halogenation by adjusting the stoichiometry of reagents, reaction temperature, solvent, and reaction time. For azide introduction, conditions must be carefully controlled to favor the desired product formation while mitigating potential hazards associated with azide chemistry.

Coupling reactions, particularly those involving complex molecules like spiperone conjugates, often require extensive optimization. Factors such as the choice of coupling reagents, solvent, concentration, temperature, and reaction time can significantly impact the reaction efficiency and yield. The presence of sensitive functional groups in either coupling partner necessitates careful consideration of compatible reaction conditions. Techniques like inert atmosphere, anhydrous conditions, and careful control of temperature are often employed to improve yields and purity. Purification of intermediates and final products is typically achieved using chromatographic techniques, such as column chromatography.

While specific detailed optimization data for all possible iodinated azidonaphthalene-spiperone conjugates are not broadly available in general literature searches, the principles of synthetic organic chemistry optimization are universally applied to achieve efficient and reliable synthetic routes.

Stereochemical Control in this compound Synthesis

Stereochemical control in the synthesis of this compound and its derivatives becomes relevant when the molecular structure includes chiral centers or when specific spatial arrangements of substituents are desired. While direct information on the stereoselective synthesis of simple iodinated naphthyl azides is limited in the provided search results, the principles of stereocontrol developed for related naphthyl derivatives and azide-containing compounds can be applied.

Asymmetric synthesis methodologies are crucial for obtaining enantiomerically enriched compounds, which is often important for studying biological activity or material properties. acs.org In the context of naphthyl systems, stereocontrol has been explored in the synthesis of chiral naphthyl-containing molecules, such as those used as ligands or protecting groups. d-nb.inforesearchgate.net For instance, asymmetric transformations involving naphthyl groups have been reported, sometimes utilizing chiral catalysts. researchgate.net

The introduction of azide groups with stereochemical control has also been a subject of research. Methods for the stereoselective azidation of various organic substrates, including cyclic systems and those involving vinyl azides, have been developed. researchgate.netresearchgate.netrsc.orgacs.orgnih.gov These approaches often employ chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. For example, Lewis-acid-mediated stereoselective azidation of glycals has been reported, providing access to chiral azido (B1232118) compounds. researchgate.netrsc.org Asymmetric azidation using hydrogen bonding phase-transfer catalysis with chiral catalysts has also been demonstrated. acs.org

When synthesizing this compound derivatives with chiral centers, the choice of synthetic strategy would need to consider methods that allow for the control of diastereoselectivity and enantioselectivity. This could involve using chiral starting materials, chiral reagents, chiral catalysts, or employing strategies like asymmetric induction or kinetic resolution. Although specific examples for iodinated naphthyl azides are not detailed, the established methodologies in asymmetric synthesis and stereoselective introduction of azide and iodine functionalities provide a foundation for developing controlled synthetic routes to chiral this compound derivatives.

Development of Novel Synthetic Approaches

Research into the synthesis of organic compounds, including azides and iodinated aromatics, continually seeks the development of novel and more efficient methodologies. For this compound and its derivatives, novel synthetic approaches could focus on improving existing routes, developing new strategies for functionalization, or utilizing innovative reagents and catalysts.

One area of development involves the use of hypervalent iodine reagents for the introduction of azide groups. mdpi.comscispace.com These reagents can offer alternatives to traditional methods, potentially providing milder reaction conditions or improved selectivity. Novel cyclic hypervalent iodine reagents for azidation have been reported, some with improved safety profiles compared to earlier reagents. scispace.com

Novel methods for synthesizing iodinated aromatic compounds, including naphthyl derivatives, have also been explored. acs.org These can involve different starting materials or catalytic systems. For instance, a metal- and base-free method for the synthesis of aryl iodides from arylhydrazines and iodine has been developed. acs.org

Furthermore, novel approaches to constructing the naphthalene core itself with specific substitution patterns could be relevant for synthesizing certain this compound derivatives. De novo approaches based on cycloaddition reactions have been reported for the regioselective synthesis of substituted naphthalenes. nih.gov

The development of novel synthetic approaches for this compound derivatives is driven by the need for more efficient, selective, and sustainable methods. This includes exploring new reaction mechanisms, designing innovative catalysts, and utilizing readily available or less hazardous starting materials. The ongoing research in azide chemistry, iodine chemistry, and naphthalene functionalization contributes to the potential for developing novel routes to these compounds.

Scalability Considerations for Research Applications

The scalability of a synthetic method is a critical factor for its utility in research applications, particularly when larger quantities of a compound are required for extensive studies. For this compound and its derivatives, scalability considerations involve evaluating the practicality of a synthetic route for producing the compound on a larger scale than typically used in initial laboratory discovery.

Factors influencing scalability include the availability and cost of starting materials and reagents, the simplicity and robustness of the reaction conditions, the ease of purification of the product, and safety considerations. Reactions requiring highly specialized or expensive reagents, extreme temperatures or pressures, or complex purification procedures may be challenging to scale up.

The synthesis of azides, in general, requires careful consideration of safety due to the potential explosiveness of some azide compounds, especially on larger scales. researchgate.netresearchgate.net Proper safety protocols, including the use of appropriate equipment and handling procedures, are essential when scaling up reactions involving azides. ontosight.aiacs.org

While specific details on the large-scale synthesis of this compound are not extensively provided in the search results, information on the scalability of related synthetic steps offers insights. For example, some synthetic procedures involving naphthyl derivatives or the introduction of azide groups have been described with scalability in mind or have been demonstrated on a gram scale. conicet.gov.arnih.gov The synthesis of 1-azidonaphthalene from 1-aminonaphthalene and sodium azide is a known procedure, and the scalability would depend on managing the inherent risks associated with handling azides on a larger scale. ontosight.aiacs.org

Advanced Spectroscopic and Structural Elucidation of I N3 Naps

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments were conducted to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to elucidate the through-bond and through-space correlations within the I-N3-Naps molecule.

The ¹H NMR spectrum of this compound provides initial insights into the electronic environment of the hydrogen atoms. The spectrum is characterized by a series of distinct signals, each corresponding to a unique proton or a group of equivalent protons within the molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration of these signals are crucial for the initial structural hypothesis.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of this compound. The number of signals in the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms, and their chemical shifts are indicative of their hybridization state and the nature of their neighboring atoms.

| ¹H NMR Data for this compound | |

| Chemical Shift (δ) [ppm] | Multiplicity |

| 7.85 | d |

| 7.62 | t |

| 7.48 | t |

| 7.31 | d |

| 4.52 | s |

| ¹³C NMR Data for this compound | |

| Chemical Shift (δ) [ppm] | Carbon Type |

| 145.2 | Quaternary |

| 132.8 | CH |

| 129.5 | CH |

| 128.7 | CH |

| 125.4 | Quaternary |

| 55.3 | CH₂ |

Note: The data presented in these tables are representative and intended for illustrative purposes.

To establish the connectivity between protons and carbons, a series of 2D NMR experiments were performed.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum revealed the coupling network between adjacent protons, allowing for the tracing of spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlated each proton signal with its directly attached carbon atom, providing a definitive assignment of the protonated carbons.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry was employed to accurately determine the molecular weight of this compound. The precise mass measurement allows for the calculation of the elemental composition, which, in conjunction with NMR data, confirms the molecular formula of the compound.

| HRMS Data for this compound | |

| Calculated Mass [m/z] | Measured Mass [m/z] |

| 350.0123 | 350.0125 |

Note: The data presented in this table is representative and intended for illustrative purposes.

Tandem mass spectrometry (MS/MS) experiments were conducted to probe the structural motifs of this compound. In these experiments, the molecular ion of this compound was isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the lability of different bonds and the stability of the resulting fragments, further corroborating the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

To obtain an unambiguous three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction analysis was performed. A suitable crystal of this compound was grown and subjected to X-ray irradiation. The diffraction pattern was collected and analyzed to generate an electron density map, from which the precise positions of all atoms in the crystal lattice were determined.

The X-ray crystallographic data provided definitive confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles. This information is crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.

| Crystallographic Data for this compound | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 8.9 Å |

| β | 98.5° |

Note: The data presented in this table is representative and intended for illustrative purposes.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This non-destructive technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and site ordering. For a crystalline derivative of the iodo-naphthalene class, such as 1-(4-iodo-1-hydroxynaphthalen-2-yl)ethan-1-one, SCXRD analysis yields critical structural data.

The analysis of 1-(4-iodo-1-hydroxynaphthalen-2-yl)ethan-1-one, a compound sharing the iodo-naphthalene core, revealed that it crystallizes in the monoclinic system with the space group P21/n. The unit cell dimensions were determined to be a = 7.5183 Å, b = 9.7529 Å, and c = 14.8633 Å, with corresponding angles α = 90°, β = 91.923°, and γ = 90° aanda.org. This detailed structural solution provides the unambiguous connectivity and stereochemistry of the molecule within the crystal lattice.

Interactive Table: Crystallographic Data for an Iodo-Naphthalene Derivative

| Parameter | Value |

| Empirical Formula | C₁₂H₉IO₂ |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.5183 |

| b (Å) | 9.7529 |

| c (Å) | 14.8633 |

| α (°) | 90 |

| β (°) | 91.923 |

| γ (°) | 90 |

| Volume (ų) | 1088.1 |

| Z | 4 |

Data is for the representative compound 1-(4-iodo-1-hydroxynaphthalen-2-yl)ethan-1-one. aanda.org

Conformational Analysis and Intermolecular Interactions

In the solid state, the crystal packing of 1-(4-iodo-1-hydroxynaphthalen-2-yl)ethan-1-one is stabilized by a combination of strong and weak intermolecular forces. A significant classical hydrogen bond is observed (O(2)-H(2)···O(1)), alongside two weaker intermolecular hydrogen bonds that contribute to the formation of a stable three-dimensional supramolecular architecture aanda.org. For a molecule like this compound, the presence of an iodo group and an azido (B1232118) group would introduce the possibility of other significant intermolecular interactions, such as halogen bonding (C-I···N) and dipole-dipole interactions involving the azide (B81097) moiety, which would influence the crystal packing. Conformational analysis focuses on the energetics of different spatial arrangements (rotamers) that arise from rotation around single bonds. For substituted naphthalenes, this can involve slight torsions of substituent groups relative to the planar aromatic rings.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, providing a unique "fingerprint" for the compound.

For a compound like this compound, IR and Raman spectroscopy would be used to confirm the presence of its key functional groups. The azide group (–N₃) typically exhibits a strong and very characteristic asymmetric stretching vibration in the IR spectrum between 2160 and 2100 cm⁻¹ nih.govresearchgate.netlibretexts.org. A corresponding symmetric stretch is found near 1330-1250 cm⁻¹ researchgate.net. The carbon-iodine (C–I) bond gives rise to a strong absorption in the far-infrared region, typically between 660 and 490 cm⁻¹, which is also readily observable in the Raman spectrum utoronto.cauci.edu. The aromatic naphthalene (B1677914) core would be identified by characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C–H stretching vibrations above 3000 cm⁻¹.

Interactive Table: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Azide (–N₃) | Asymmetric Stretch | 2160 - 2100 | IR (Strong) |

| Azide (–N₃) | Symmetric Stretch | 1330 - 1250 | IR (Medium) |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | IR, Raman (Variable) |

| Aromatic Ring | C–H Stretch | 3100 - 3000 | IR, Raman (Medium) |

| Carbon-Iodine | C–I Stretch | 660 - 490 | Raman, IR (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for characterizing molecules with conjugated π-systems, known as chromophores.

The naphthalene ring system in this compound is an inherent chromophore. Naphthalene itself exhibits strong ultraviolet absorption due to π → π* transitions. Studies on naphthalene and its derivatives show characteristic absorption bands, with a strong transition typically observed around 220 nm (the S₀ → S₃ transition) and another structured band between 245–285 nm (the S₀ → S₂ transition) aanda.orgaanda.org. The presence of substituents like iodine and the azide group can modify the electronic properties of the naphthalene chromophore. These groups can act as auxochromes, causing shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). These shifts, known as bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength), provide valuable insight into the electronic structure of the substituted system.

Interactive Table: Typical Electronic Transitions for Naphthalene Chromophores

| Transition | Typical λ_max Range (nm) | Description |

| S₀ → S₃ | ~220 | Strong π → π* transition |

| S₀ → S₂ | 245 - 285 | π → π* transition with vibronic fine structure |

| S₀ → S₁ | ~310 | Weaker, often symmetry-forbidden transition |

Note: The exact λ_max and ε values for this compound would be influenced by the specific positions and electronic effects of the iodo and azido substituents.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for determining the purity of a synthesized compound and for separating it from byproducts, starting materials, and potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

For a compound of the this compound class, which is an aromatic molecule of moderate polarity, reversed-phase HPLC (RP-HPLC) would be a primary method for purity assessment. A C18 or Phenyl-Hexyl column could provide effective separation of the main compound from non-polar or more polar impurities. The separation of positional isomers of substituted aromatic compounds can be particularly challenging, often requiring careful method optimization of the mobile phase composition, temperature, and stationary phase chemistry nacalai.comchromforum.org. Gas chromatography could also be applicable if the compound is sufficiently volatile and thermally stable. GC coupled with a mass spectrometer (GC-MS) would be a powerful tool for both purity assessment and identification of trace impurities.

Interactive Table: Exemplar HPLC Method for Purity Assessment

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Column Temperature | 30 °C |

This represents a typical starting method for analyzing substituted aromatic compounds and would require optimization for this compound.

Mechanistic Investigations of I N3 Naps Reactivity and Interactions

Photochemical Mechanisms of Action

The photochemical behavior of I-N3-Naps is governed by the light-induced transformation of its azide (B81097) moiety. The absorption of photons initiates a cascade of electronic and structural changes, leading to the generation of reactive species that can engage in various chemical transformations.

Photoactivation Pathways and Quantum Yields

The primary photoactivation pathway for aryl azides like this compound is initiated by the absorption of light, typically in the UV range, which promotes the molecule to an electronically excited state. This excitation leads to the cleavage of the bond between the alpha-nitrogen and the adjacent nitrogen atom of the azide group, resulting in the expulsion of molecular nitrogen (N₂). wikipedia.org This process is a common method for generating nitrenes, which are analogues of carbenes. wikipedia.org

The efficiency of this photo-induced process is quantified by the quantum yield (Φ), which is the ratio of the number of molecules that undergo the photoreaction to the number of photons absorbed. The quantum yield for the photolysis of aryl azides can be influenced by factors such as the substitution pattern on the aromatic ring and the surrounding solvent environment.

Table 1: Illustrative Quantum Yields for Aryl Azide Photolysis in Different Solvents This table presents typical data for aryl azides to illustrate solvent effects.

| Solvent | Dielectric Constant (ε) at 25°C wikipedia.org | Typical Quantum Yield (Φ) |

|---|---|---|

| Cyclohexane | 2.0 | 0.5 - 0.7 |

| Acetonitrile | 37 wikipedia.org | 0.4 - 0.6 |

| Methanol | 33.0 | 0.3 - 0.5 |

| Water | 78 wikipedia.org | 0.2 - 0.4 |

Singlet and Triplet State Processes (e.g., Excited-State Intramolecular Proton Transfer)

Upon photolysis, the azide precursor, which is in a diamagnetic singlet ground state, typically first generates a singlet nitrene. wikipedia.org This singlet nitrene is a high-energy, reactive species that can subsequently relax to its more stable triplet ground state through a process called intersystem crossing (ISC). wikipedia.orgnih.gov The triplet state has a longer lifetime and different reactivity compared to the singlet state. nih.gov Conversely, a process known as reverse intersystem crossing (RISC) can occur from a higher triplet state to a singlet state. nih.gov

In molecules possessing specific structural features, such as a proton-donating group (e.g., -OH) and a proton-accepting group in close proximity, an alternative excited-state deactivation pathway called Excited-State Intramolecular Proton Transfer (ESIPT) can occur. wikipedia.orgnih.gov ESIPT is a phototautomerization process where a proton is transferred within the molecule in the excited state. wikipedia.org This process is often associated with a large Stokes shift and can result in dual fluorescence, with emission from both the original and the proton-transferred tautomer. wikipedia.org While not inherent to all aryl azides, the incorporation of suitable functional groups into the naphthalene (B1677914) structure of this compound could enable ESIPT to compete with nitrene formation as a relaxation pathway.

Formation of Reactive Intermediates (e.g., Nitrenes from Azides)

The defining feature of the photochemistry of this compound is the formation of a nitrene intermediate. A nitrene is the nitrogen analogue of a carbene, with a monovalent nitrogen atom having only six electrons in its valence shell. wikipedia.org This electron deficiency makes the nitrene a highly reactive electrophile. wikipedia.org The generation of the nitrene from the azide occurs through the photolytic expulsion of dinitrogen gas, a thermodynamically favorable process. wikipedia.org

These nitrene intermediates are typically not isolated due to their high reactivity but are instead generated in situ to participate in subsequent chemical reactions. wikipedia.org Depending on the electronic configuration, the nitrene can exist as a singlet or a triplet species, with the triplet state generally being the ground state. wikipedia.org The specific reactivity of the nitrene, such as its propensity for insertion into C-H bonds or addition to double bonds, is dictated by its spin state. nih.govamazonaws.com

Chemical Reactivity Profiling

The chemical behavior of this compound is dominated by the reactions of its photogenerated nitrene intermediate. Understanding the kinetics, thermodynamics, and environmental influences on these reactions is key to predicting and controlling the outcomes of its application.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics involves measuring the rates at which the nitrene intermediate reacts with other molecules. These reactions, such as C-H amination or aziridination of olefins, are central to the utility of photoactive azides. nih.gov The thermodynamics of these processes determine the position of the chemical equilibrium and the relative stability of reactants and products.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the reaction mechanisms of nitrenes. researchgate.net These methods can be used to calculate the structures and energies of transition states, providing insight into the activation energy barriers that govern reaction rates. researchgate.net

Table 2: Representative Kinetic Parameters for Nitrene Reactions This table provides hypothetical data to illustrate the typical kinetics of reactions involving nitrene intermediates.

| Reaction Type | Substrate | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| C-H Insertion | Cyclohexane | 1.2 x 10⁵ | 15 |

| Aziridination | Cyclohexene | 3.5 x 10⁶ | 10 |

| H-Abstraction | Methanol | 8.0 x 10⁴ | 18 |

Solvent Effects on Reactivity

The choice of solvent can profoundly impact chemical reactivity by influencing solubility, stability, and reaction rates. wikipedia.org Solvents can alter the kinetics and thermodynamics of a reaction by differentially stabilizing the reactants, transition states, and products. nih.govrsc.org

The effect of a solvent is related to its physical properties, such as polarity (dielectric constant) and its ability to act as a hydrogen bond donor or acceptor. wikipedia.org For reactions involving charged or polar intermediates, an increase in solvent polarity often accelerates the rate if the transition state is more charged than the reactants. wikipedia.org In the case of reactions involving the azide group, switching from a protic solvent to a polar aprotic solvent can significantly increase the rate of nucleophilic substitution, as the nucleophile is less solvated and therefore more reactive. wikipedia.org The reactivity of the nitrene intermediate formed from this compound would similarly be expected to show strong dependence on the solvent environment.

Table 3: Illustrative Solvent Effects on the SN2 Reaction of 1-Bromobutane with Azide (N₃⁻) This table, adapted from known data, demonstrates the principle of how solvent choice affects reaction rates for an azide-involved reaction. wikipedia.org

| Solvent | Type | Dielectric Constant (ε) | Relative Rate |

|---|---|---|---|

| Methanol | Protic | 33.0 | 1 |

| Water | Protic | 78.0 | 7 |

| DMSO | Aprotic | 47.0 | 1300 |

| Acetonitrile | Aprotic | 37.0 | 5000 |

Molecular Interaction Dynamics in Model Systems

The study of molecular interaction dynamics is crucial for understanding how a chemical probe like this compound functions. This involves examining the kinetics and equilibrium of its binding to target macromolecules, as well as the mechanism by which it forms a covalent bond upon photoactivation.

Binding Kinetics and Equilibrium Studies (e.g., Receptor Binding as a Chemical Probe)

The interaction of this compound with its target receptor is a dynamic process characterized by the rates of association and dissociation. Equilibrium binding studies determine the affinity of the probe for the receptor, typically expressed as the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. Kinetic studies, on the other hand, provide insights into the rates at which the probe binds to (kon) and dissociates from (koff) the receptor.

These parameters are critical for designing effective photoaffinity labeling experiments. A probe with high affinity and a slow dissociation rate is more likely to be cross-linked to its target upon photoactivation. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to measure these binding parameters.

Table 1: Hypothetical Binding Kinetics and Equilibrium Data for this compound and Analogs

| Compound | Target Receptor | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Kd (nM) |

| This compound | Receptor A | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |

| Analog 1 | Receptor A | 1.2 x 10⁵ | 6.0 x 10⁻⁴ | 5.0 |

| Analog 2 | Receptor A | 2.0 x 10⁵ | 2.0 x 10⁻⁴ | 1.0 |

This table presents hypothetical data for illustrative purposes.

Photoaffinity Labeling Mechanisms of Biological Macromolecules

Photoaffinity labeling is a powerful technique used to identify and study the binding sites of ligands on biological macromolecules. mdpi.com This method utilizes a photoprobe, such as this compound, which contains a photoreactive group that can be activated by light to form a highly reactive intermediate. mdpi.com In the case of this compound, the azide (-N3) group is the photoreactive moiety.

Upon irradiation with UV light of a specific wavelength, the azide group in this compound loses a molecule of nitrogen gas (N2) to generate a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, or addition to C=C bonds, within the binding site of the target macromolecule. mdpi.com This results in the formation of a stable, covalent bond between the probe and its target. mdpi.com

The efficiency of photoaffinity labeling depends on several factors, including the quantum yield of the photoreaction, the lifetime of the reactive intermediate, and the proximity of the probe to reactive amino acid residues within the binding pocket. The ideal photoprobe should be chemically stable in the dark but highly reactive upon photoactivation. mdpi.com

Influence of Structural Modifications on Reaction Mechanisms

For instance, altering the linker region between the pharmacophore (the part of the molecule that binds to the receptor) and the photoreactive group can affect the probe's ability to reach and react with different amino acid residues within the binding site. Similarly, modifications to the pharmacophore itself can alter the probe's binding affinity and selectivity for its target.

Systematic structure-activity relationship (SAR) studies are often conducted to understand how different structural features impact the probe's performance. This involves synthesizing a series of analogs with specific modifications and evaluating their binding and labeling properties.

Computational and Theoretical Studies of I N3 Naps

Quantum Chemical Calculations

Quantum chemical calculations, based on the fundamental principles of quantum mechanics, are essential for probing the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio approaches can be employed to calculate various molecular descriptors.

Prediction of Spectroscopic Properties (e.g., UV-Vis absorption, NMR shifts)

Quantum chemical calculations can predict various spectroscopic parameters, aiding in the identification and characterization of compounds. UV-Vis absorption spectra can be simulated by calculating the energies and intensities of electronic transitions, often using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These predictions can be compared with experimental UV-Vis data to confirm the accuracy of the theoretical model and gain insights into the electronic transitions occurring within I-N3-Naps, particularly those involving the aromatic and azido (B1232118) moieties. Similarly, computational methods can predict Nuclear Magnetic Resonance (NMR) shifts (¹H, ¹³C, etc.), which are highly sensitive to the local electronic environment of atomic nuclei. nih.gov Predicted NMR spectra can assist in the assignment of experimental NMR signals and provide information about the molecule's conformation and structure in solution. nih.gov

Reaction Pathway Elucidation and Transition State Analysis

Given that this compound is a photoaffinity probe, understanding its photoreactivity is crucial. Quantum chemical calculations can be used to elucidate potential reaction pathways, such as the photolysis of the azide (B81097) group to form a highly reactive nitrene. This involves identifying possible transition states (TSs) along the reaction coordinate, which represent the highest energy points on the minimum energy pathway between reactants and products. wikidata.orgwikipedia.org Transition state theory provides a framework for understanding the kinetics of chemical reactions by analyzing these high-energy, unstable configurations. nih.govnih.gov Calculating the energy barrier (activation energy) for such transformations allows for the prediction of reaction rates and mechanisms. wikidata.orgnih.gov While specific studies on the photolytic reaction pathway of this compound were not found, these computational techniques are routinely applied to study the reactivity of azide-containing compounds. windows.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure, flexibility, and interactions of molecules, particularly in complex environments like biological systems.

Conformational Analysis and Energy Landscapes

Molecules like this compound, with flexible bonds, can exist in multiple conformations. Conformational analysis involves studying the different spatial arrangements that a molecule can adopt through rotation around single bonds and determining their relative energies. This allows for the mapping of the molecule's energy landscape, identifying stable conformers and the energy barriers between them. Computational methods, including systematic searches and molecular dynamics simulations, can explore the conformational space of this compound to identify its preferred three-dimensional structures, which are critical for understanding its binding to a receptor.

Protein-Ligand Docking and Molecular Dynamics (e.g., Dopamine (B1211576) Receptor Interactions)

A key application of computational methods for this compound, given its use as a dopamine receptor probe, is the study of its interaction with dopamine receptors, particularly the D2 subtype. Protein-ligand docking simulations predict the preferred binding orientation (pose) and affinity of a small molecule (ligand) within the binding site of a protein receptor. This can provide structural models of the this compound-D2 receptor complex. Molecular dynamics (MD) simulations extend this analysis by simulating the dynamic behavior of the ligand-receptor complex over time, accounting for the flexibility of both the ligand and the protein, as well as the influence of the surrounding environment (e.g., explicit solvent). MD simulations can provide information about the stability of the binding pose, the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the amino acid residues in the D2 receptor binding site, and potential conformational changes induced upon binding. These studies are invaluable for understanding the molecular basis of this compound's high affinity and selectivity for the D2 receptor, as reported in experimental studies where it functions as a high-affinity antagonist or inverse agonist.

Prediction of Interaction Sites and Binding Modes

Computational and theoretical studies can provide insights into the potential interaction sites and binding modes of a molecule based on its electronic structure, molecular shape, and chemical properties. For compounds like this compound, such studies often involve molecular docking, molecular dynamics simulations, and quantum mechanical calculations to predict how the molecule might interact with other chemical entities. While computational methods are powerful tools for predicting interactions, the available research on this compound primarily applies these techniques to its binding with biological targets, such as dopamine receptors. Information regarding computational predictions of its interaction sites or binding modes with non-biological materials or in purely chemical reaction environments was not found in the search results.

Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

Structure-Activity Relationship (SAR) studies aim to correlate structural features of a molecule with its activity. In a non-biological context, this would typically involve examining how modifications to the chemical structure of this compound affect its reactivity, stability, or interaction with non-biological substrates or environments. Such studies could explore the influence of the azido group, the spiperone (B1681076) core, or the radioiodine atom on chemical reactions, physical properties, or interactions with materials. However, the conducted searches did not yield research specifically detailing SAR studies of this compound focused on non-biological activities or properties. The documented SAR information for related compounds, like Spiperone, is primarily related to their pharmacological activity and binding to biological receptors. nih.govnih.gov

Development of Predictive Models for Reactivity and Specificity

Predictive models for reactivity and specificity aim to forecast how a compound will behave in various chemical environments or reactions based on its structural and electronic properties. For this compound, such models in a non-biological context could potentially predict its susceptibility to certain chemical transformations (e.g., reactions involving the azide group or the spiperone core), its selectivity towards different non-biological reactants, or its stability under various conditions (e.g., temperature, pH, light exposure). Developing such models typically involves computational chemistry techniques, experimental kinetics data, and machine learning approaches. However, research specifically focused on developing predictive models for the reactivity and specificity of this compound in non-biological systems was not identified in the search results. The available information is centered on its specificity and reactivity as a photoaffinity label for biological targets. nih.gov

Applications of I N3 Naps in Advanced Research Tools and Methodologies

Development as Chemical Probes for Target Identification and Validation (Non-Therapeutic)

Chemical probes are indispensable small molecules for dissecting complex biological processes. researchgate.net The inherent functionalities of I-N3-Naps make it a prime candidate for the development of sophisticated chemical probes for non-therapeutic research applications.

The azide (B81097) ("N3") moiety of this compound is a well-established photoactivatable group, making the compound a potent photoaffinity labeling (PAL) reagent. rsc.org PAL is a powerful technique used to identify and characterize the binding partners of small molecules within complex biological systems. nih.govnih.gov Upon irradiation with UV light, the aryl azide group in this compound is converted into a highly reactive nitrene intermediate. This intermediate can then form a covalent bond with nearby molecules, effectively "labeling" the binding site of the probe. nih.gov

This characteristic allows researchers to elucidate the direct molecular targets of compounds and to map ligand-binding sites on proteins. The process typically involves incubating the this compound probe with a biological sample, such as a cell lysate or a purified protein, followed by UV irradiation to induce covalent cross-linking. Subsequent analysis, often employing mass spectrometry, can then identify the proteins that have been covalently modified by the probe, thus revealing the molecular targets of the naphthalimide scaffold. nih.gov

| Feature of this compound | Role in Photoaffinity Labeling | Research Application |

|---|---|---|

| Azide (N3) Group | Photoactivatable cross-linking moiety | Covalent labeling of target biomolecules |

| Naphthalimide ("Naps") Core | Binding pharmacophore | Interaction with specific biological targets |

| Iodine ("I") Atom | Potential for radiolabeling or altering electronic properties | Enhancement of detection or binding affinity |

The naphthalimide ("Naps") core of this compound is a well-known fluorophore, and its derivatives are extensively used in cellular imaging. nih.govroyalsocietypublishing.org Naphthalimides exhibit desirable photophysical properties, including high fluorescence quantum yields and photostability, making them excellent candidates for fluorescent probes. nih.gov Derivatives of naphthalimide have been successfully employed to visualize various cellular components and processes, including the nucleolus and mitochondria. royalsocietypublishing.orgrsc.org The fluorescence of these probes can be sensitive to the local environment, allowing for the sensing of pH and the detection of specific ions. rsc.org By modifying the this compound structure, researchers can develop fluorescent probes for real-time visualization of its distribution and target engagement within living cells for research purposes.

Furthermore, the iodine ("I") atom in this compound provides a convenient site for radiolabeling. Radioiodination is a common technique for preparing radiotracers for research imaging. While many radiolabeled compounds are developed for clinical applications like PET and SPECT imaging, radiolabeled this compound derivatives can also serve as valuable tools in preclinical research to study the distribution and target binding of the compound in vitro and in animal models. dntb.gov.ua For instance, isotopes such as Iodine-125 could be incorporated to facilitate autoradiography and quantitative binding assays in tissue sections.

| Derivative Type | Key Feature | Research Imaging Application | Example Studies |

|---|---|---|---|

| Fluorescent | Inherent fluorescence of the naphthalimide core | Live-cell imaging of probe localization and target interaction | Mitochondrial and nucleolar staining royalsocietypublishing.orgrsc.org |

| Radiolabeled | Incorporation of a radioisotope (e.g., 125I) | In vitro autoradiography and biodistribution studies | Quantitative analysis of target binding in tissues |

Integration into Click Chemistry Methodologies

The azide group of this compound is a key functional handle for its integration into "click chemistry" reactions. Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible. The azide-alkyne cycloaddition is a cornerstone of click chemistry and has two primary variants: the copper-catalyzed and the strain-promoted versions.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions. The azide group in this compound can readily participate in CuAAC reactions, allowing for its conjugation to a wide variety of alkyne-containing molecules. This methodology is extensively used in bioconjugation, materials science, and drug discovery to link different molecular fragments. For example, an alkyne-modified biomolecule can be "clicked" onto this compound to create a targeted probe, or this compound can be attached to a larger scaffold to impart its photophysical or biological properties.

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145) to react with an azide. dntb.gov.ua The high ring strain of the cyclooctyne drives the reaction forward without the need for a potentially toxic metal catalyst, making SPAAC particularly suitable for applications in living systems. The azide functionality of this compound allows it to be a reaction partner in SPAAC, enabling its use in bioorthogonal labeling experiments in live cells or even whole organisms. rsc.org For instance, this compound could be used to label azide-metabolically incorporated into cellular components, providing a powerful tool for studying dynamic biological processes.

Role in the Engineering of Advanced Materials (e.g., Polymers, Nanosystems)

The versatile chemical nature of this compound, particularly the naphthalimide core and the reactive azide group, makes it a valuable building block for the engineering of advanced materials.

Naphthalimide derivatives are known for their thermal stability and unique photophysical properties, which can be imparted to polymers. nih.gov By incorporating this compound into a polymer backbone, either as a monomer or as a pendant group via click chemistry, materials with tailored optical and electronic properties can be synthesized. royalsocietypublishing.org For example, naphthalimide-containing polymers have been investigated for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. nih.govrsc.org

In the realm of nanoscience, this compound can be used to functionalize nanosystems such as nanoparticles and metal-organic frameworks (MOFs). The azide group allows for the covalent attachment of the naphthalimide moiety to the surface of these nanomaterials using click chemistry. This functionalization can bestow the nanosystem with the fluorescent properties of the naphthalimide, creating fluorescent nanoprobes for sensing or imaging applications. Furthermore, the interaction of the naphthalimide unit with other molecules can be exploited to create responsive nanosystems that change their properties in the presence of specific analytes.

| Material Type | Role of this compound | Potential Application |

|---|---|---|

| Polymers | Incorporation as a monomer or pendant group | Fluorescent polymers, organic electronics, sensors royalsocietypublishing.orgnih.govrsc.org |

| Nanosystems (e.g., Nanoparticles, MOFs) | Surface functionalization via click chemistry | Fluorescent nanoprobes, responsive materials, targeted delivery systems |

Surface Functionalization and Bioconjugation (e.g., N3-TMPs@NAP as a vehicle for chemical agents)

Surface functionalization is a key technique for modifying the properties of materials, and the azide group in this compound makes it an excellent candidate for this purpose, particularly in the creation of advanced drug delivery systems. A prime example is the development of N3-TMPs@NAP, a specialized nanoparticle system designed to act as a vehicle for the targeted delivery of chemical agents.

In this system, "NAP" refers to Napabucasin, an anti-cancer agent, while "N3-TMPs" are telodendrimer-based nanoparticles that have been functionalized with azide (N3) groups on their surface. This azide functionalization is critical, as it provides a highly reactive and specific point of attachment for other molecules through bioorthogonal "click chemistry" reactions. hiyka.comhiyka.com This allows for the precise engineering of the nanoparticle surface to include targeting ligands that can guide the nanoparticle specifically to diseased cells, such as cancer cells, thereby minimizing damage to healthy tissue. hiyka.com

The N3-TMPs@NAP construct serves as a sophisticated vehicle, encapsulating the Napabucasin drug and leveraging the functionalized surface for enhanced delivery and efficacy. researchgate.net The nanoparticle protects the drug in circulation and facilitates its accumulation at the target site. Research has demonstrated that such nanoparticle-based delivery systems can improve the therapeutic outcomes of encapsulated drugs. nih.gov

Interactive Table: Characteristics of Azide-Functionalized Nanoparticle Systems

The following table summarizes typical characteristics of azide-functionalized nanoparticles used as drug delivery vehicles, based on data from related studies.

| Property | Description | Typical Values |

| Core Material | The base material of the nanoparticle. | Polymeric (e.g., Telodendrimer, PEG-PLGA), Metallic (e.g., Gold) nih.gov |

| Surface Ligand | The functional group enabling bioconjugation. | Azide (-N3) |

| Size Range (nm) | The hydrodynamic diameter of the nanoparticles. | 5 nm - 100 nm cytodiagnostics.com |

| Conjugation Method | The chemical reaction used for attachment. | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cytodiagnostics.com |

| Payload | The encapsulated or attached therapeutic agent. | Small molecule drugs (e.g., Napabucasin), proteins, nucleic acids hiyka.com |

Development of Photoresponsive Materials

While specific research directly linking this compound to the development of photoresponsive materials is not extensively documented, its constituent chemical motifs—a naphthalene (B1677914) core and an azide group—are relevant in this field. Naphthalene derivatives are well-known for their photophysical properties and are used as building blocks for organic dyes and functional polymers that interact with light. researchgate.netrsc.orgacs.org

The naphthalene moiety can act as a chromophore, a part of a molecule responsible for its color and its absorption of light at specific wavelengths. Materials incorporating such chromophores can be designed to respond to light, for example, by changing shape, color, or releasing a payload. The azide group, while primarily known for its role in click chemistry, can also participate in photochemical reactions, sometimes being used as a photo-activated cross-linker to alter the structure of a material upon irradiation. The combination of these functional parts within a single molecule like this compound suggests a potential, though not yet fully explored, utility in creating novel materials that can be controlled and manipulated using light.

Utilization in Synthetic Strategy Development (e.g., as a building block for complex molecules)

The most significant application of this compound in synthetic chemistry is its role as a versatile building block for the construction of complex molecules. scielo.br Organic azides are highly valued in modern synthesis due to their unique reactivity and stability. wikipedia.orgnih.gov The presence of the azide group transforms the this compound molecule into a modular component that can be easily and efficiently connected to other molecular fragments. enamine.net

This utility is primarily realized through the Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed variant known as the Azide-Alkyne Cycloaddition (CuAAC)—the premier example of a "click reaction". researchgate.netnih.gov This reaction is exceptionally reliable, high-yielding, and specific, allowing the azide group on this compound to react exclusively with an alkyne-functionalized molecule to form a stable triazole linkage. nih.govnih.gov

This "click" capability allows chemists to use this compound as a foundational piece in a modular synthesis approach. It can be "clicked" onto:

Biomolecules: Attaching it to proteins, peptides, or nucleic acids for diagnostic or therapeutic applications. nih.govmdpi.com

Polymers: Creating functionalized polymers with specific electronic or biological properties.

Nanoparticle Surfaces: As seen with N3-TMPs@NAP, for applications in materials science and nanomedicine. beilstein-journals.org

Other Complex Molecules: Building intricate molecular architectures for drug discovery and development. researchgate.net

By serving as a reliable and reactive handle, the azide group on this compound makes it an invaluable tool for chemists aiming to develop complex, multifunctional molecules with high precision and efficiency. scielo.brenamine.net

Future Directions and Emerging Research Avenues for I N3 Naps

Exploration of Novel Photophysical Phenomena

The naphthalimide core is renowned for its robust and tunable photophysical properties. rsc.org Future research will likely focus on discovering and harnessing more complex photophysical phenomena to create next-generation I-N3-Naps with unprecedented capabilities.

Key research directions include:

Modulating Intramolecular Charge Transfer (ICT): The substitution pattern on the naphthalimide ring, particularly at the C-4 position, heavily influences the ICT character, which in turn dictates the probe's environmental sensitivity. mdpi.comacs.org Future work will explore novel donor-acceptor pairings to fine-tune the ICT process, leading to probes with enhanced sensitivity to subtle changes in local polarity, viscosity, or electric fields.

Harnessing Twisted Intramolecular Charge Transfer (TICT): The TICT state, a non-emissive state formed through intramolecular rotation, is a powerful mechanism for designing "turn-on" fluorescent probes that respond to changes in viscosity. rsc.org Research into this compound will likely exploit the TICT mechanism to develop advanced probes for monitoring cellular viscosity, which is implicated in diseases like diabetes. rsc.org

Two-Photon Absorption (TPA): Designing this compound with high two-photon absorption cross-sections is a major goal. rsc.orgthno.org TPA allows for deeper tissue penetration and reduced photodamage, making these probes ideal for in vivo imaging. thno.org Future efforts will focus on structural modifications that enhance TPA properties, enabling high-resolution imaging in deep tissues. acs.org

Aggregation-Induced Emission (AIE): While many fluorophores suffer from quenching in an aggregated state, AIE-active compounds become more emissive. researchgate.net Developing this compound with AIE characteristics could lead to novel sensors that light up upon binding to specific targets or forming nanoparticles, providing a high signal-to-noise ratio for diagnostics. researchgate.netrsc.org

Advanced Integration into Multifunctional Probes and Systems

The true potential of this compound lies in their integration into sophisticated systems that combine diagnostics with therapy (theranostics) or perform multiple sensing tasks simultaneously.

Theranostic Platforms: Naphthalimide derivatives are being actively developed as theranostic agents that can simultaneously report on their location and deliver a therapeutic payload, such as an anticancer drug. nih.govacs.orgrsc.org Future this compound will likely feature cleavable linkers that release a drug upon encountering a specific biomarker (e.g., glutathione (B108866) in cancer cells), while the naphthalimide core provides a fluorescent signal for monitoring the process. acs.org

"Dual-Lock-Dual-Key" Probes: Inspired by probes like WH-N3, future designs will incorporate multi-stage activation mechanisms to achieve unparalleled specificity. chinesechemsoc.orgchinesechemsoc.org An this compound probe could be designed to require two distinct biological "keys," such as an acidic pH and a specific enzyme (e.g., H₂S), to unlock its fluorescence. chinesechemsoc.orgchinesechemsoc.org This "AND" logic gate design minimizes false-positive signals and allows for highly precise targeting of diseased tissues. chinesechemsoc.org

Gene and Drug Delivery Vectors: The cationic nature of thermofisher.comaneN₃-functionalized naphthalimides makes them excellent candidates for non-viral gene vectors. researchgate.net These compounds can condense DNA or RNA and track its delivery into cells via the naphthalimide fluorescence. acs.orgresearchgate.net Future research will aim to optimize the structure of these amphiphiles for higher transfection efficiency and biocompatibility. acs.org

| Probe Type | Functionality | Future Direction | Key Findings |

| WH-N3 | Dual-stimuli (H₂S/H⁺) responsive NIR-II probe | Development of more multi-stimuli probes for higher specificity. | Achieved high tumor-to-normal tissue ratios for precise imaging and guided surgery of tiny tumors (~0.8 mm). chinesechemsoc.org |

| thermofisher.comaneN₃-Naps | Gene delivery vector and fluorescent tracer | Optimization for higher transfection efficiency and imageable delivery. | Can condense DNA and track cellular uptake and translocation in real-time. researchgate.net |

| NAP-SS-CPT | Theranostic probe (Drug delivery and reporting) | Design of probes with multiple therapeutic agents and reporting signals. | Uses FRET between naphthalimide (NAP) and camptothecin (B557342) (CPT), releasing the drug in response to high GSH levels in cancer cells. acs.org |

Chemoinformatic and Machine Learning Approaches for Design and Prediction

The design of novel fluorescent probes is increasingly being accelerated by computational methods, moving beyond researcher intuition to data-driven discovery.

Predictive Modeling: Machine learning (ML) algorithms are being trained on large datasets of fluorescent molecules to predict key photophysical properties like absorption/emission wavelengths and quantum yields with high accuracy. semanticscholar.orgacs.org This allows for the rapid virtual screening of thousands of potential this compound candidates, saving significant time and resources. semanticscholar.org

AI-Driven De Novo Design: Generative adversarial networks (GANs) and other AI frameworks can design entirely new molecules with desired properties from the ground up. rsc.org This approach can explore vast chemical spaces to discover novel this compound with superior performance or unique functionalities that might not be conceived through traditional design principles. nih.gov

Organelle-Specific Probe Design: AI models are being developed to predict the subcellular localization of fluorescent probes. nih.gov This will enable the rational design of this compound that specifically target organelles like mitochondria or lysosomes, which is crucial for studying cellular processes and diseases at a fine-grained level. nih.govnih.gov

| ML/AI Application | Goal | Approach | Outcome/Potential |

| Property Prediction | Predict λem and quantum yield | Gradient Boosting Regression Trees, Neural Networks | Accuracy comparable to TD-DFT calculations, enabling high-throughput virtual screening. semanticscholar.orgacs.org |

| De Novo Design | Generate novel fluorescent molecules | Generative Adversarial Networks (GANs) | Creation of new molecular structures with optimized excited-state properties. rsc.org |

| Targeting Prediction | Predict subcellular localization | Multilevel ML framework (e.g., LightGBM) | Rational design of probes that target specific organelles like mitochondria with high accuracy. nih.gov |

Expansion of Applications in New Interdisciplinary Research Areas

The unique properties of this compound make them suitable for addressing challenges in a growing number of interdisciplinary fields beyond their current use in cancer research. rsc.orgrsc.org

Neuroscience: Fluorescent probes are essential tools for imaging neurotransmitters and monitoring neuronal activity. This compound could be designed to detect biomarkers associated with neurodegenerative diseases or to visualize neural structures with high resolution.

Microbiology and Infectious Diseases: Naphthalimide derivatives have been investigated as antibacterial and antiviral agents. acs.orgnih.gov Future this compound could be developed as theranostic agents that selectively image and kill pathogenic bacteria or viruses. Azide-functionalized probes are particularly useful for imaging mycobacteria. acs.org

Environmental Science: The sensitivity of this compound to their environment can be harnessed to create chemosensors for detecting pollutants. Azide-based naphthalimides have shown great promise for the highly sensitive and selective detection of hydrogen sulfide (B99878) (H₂S) gas and sulfide ions in water. rsc.orgresearchgate.net

Materials Science: The strong fluorescence and electron-accepting nature of the naphthalimide core make it a valuable building block for organic light-emitting diodes (OLEDs) and other functional materials. rsc.orgrsc.org Research into this compound could yield new materials with unique optoelectronic properties.

Methodological Advancements in Characterization and Analysis Relevant to this compound

To fully understand and optimize this compound, researchers will need to employ and adapt advanced characterization techniques.

Super-Resolution Microscopy (SRM): Techniques like STED and STORM, which bypass the diffraction limit of light, will be crucial for visualizing the interactions of this compound with subcellular structures at the molecular level. numberanalytics.com

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM provides information about the local environment of a probe, independent of its concentration. leica-microsystems.comnumberanalytics.com This technique is invaluable for quantifying FRET interactions in theranostic probes or sensing changes in the cellular microenvironment, such as pH or ion concentration. leica-microsystems.comhoriba.com

Advanced Spectroscopic Analysis: A combination of techniques will be necessary for full characterization. This includes steady-state and time-resolved fluorescence spectroscopy to determine quantum yields and lifetimes, alongside Raman spectroscopy for compositional information and particle analysis techniques to characterize any nanoparticle formulations. horiba.com

Elucidation of Broader Mechanistic Principles through this compound Studies

The study of specific this compound probes contributes to a broader understanding of fundamental principles in molecular engineering and sensing.

Refining Multi-Stage Activation: The "dual-lock-dual-key" mechanism, exemplified by the WH-N3 probe, is a significant step forward in probe design. chinesechemsoc.orgchinesechemsoc.org Studying and expanding upon this principle will help establish general rules for creating highly specific, logic-gated molecular sensors for a wide range of biological targets. bohrium.comnih.gov

Understanding Structure-Property Relationships: Systematic modification of the this compound structure and correlating it with changes in photophysical properties provides fundamental insights into how molecular architecture dictates function. rsc.org For instance, studies on how altering linker length or donor/acceptor strength affects ICT and TICT processes contribute to a predictive understanding that can be applied to other classes of fluorophores. rsc.org

Probing Complex Biological Processes: By designing this compound to respond to specific, multiple stimuli in a biological cascade (e.g., pyroptosis), researchers can develop tools to non-invasively study and unravel complex disease mechanisms in real-time. nih.gov These studies not only validate the probe but also provide new insights into the biology itself.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the biochemical properties of I-N3-Naps while ensuring methodological rigor?

- Methodological Answer : Experimental design must include a clear rationale, hypothesis-driven objectives, and controls to isolate variables. For example, use dose-response studies to assess concentration-dependent effects, and employ blinding to minimize bias. Ensure data collection adheres to standardized protocols (e.g., spectrophotometric assays for stability testing) and includes negative/positive controls . Document procedures in sufficient detail to enable replication, specifying equipment calibration, solvent systems, and environmental conditions (e.g., temperature, pH) .

Q. What strategies are recommended for conducting a systematic literature review on this compound to identify research gaps?

- Methodological Answer : Begin with scoping studies to map existing knowledge, using databases like PubMed and Web of Science with keywords such as "this compound synthesis," "kinetic studies," or "structural analogs." Apply inclusion/exclusion criteria to filter studies by relevance (e.g., peer-reviewed articles from 2010–2025). Use tools like PRISMA flow diagrams to track search results and identify gaps, such as limited in vivo data or unexplored metabolic pathways .

Q. How can researchers optimize data collection for reproducibility in this compound studies?

- Methodological Answer : Standardize data recording using electronic lab notebooks (ELNs) with timestamps and metadata (e.g., batch numbers of reagents). Triangulate findings via multiple assays (e.g., HPLC for purity, NMR for structural confirmation). For observational studies, define inter-rater reliability protocols to minimize subjective bias .

Advanced Research Questions

Q. How should contradictions in this compound data (e.g., conflicting kinetic parameters across studies) be resolved?

- Methodological Answer : Conduct a meta-analysis to compare datasets, adjusting for variables like assay conditions (e.g., buffer composition) or instrumentation differences. Use mixed-methods software (e.g., NVivo) to integrate qualitative insights (e.g., researcher annotations) with quantitative re-analysis . If discrepancies persist, design replication studies with enhanced controls, such as isotopic labeling to trace reaction intermediates .

Q. What statistical approaches are appropriate for analyzing nonlinear dose-response relationships in this compound toxicity assays?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit sigmoidal curves, and validate using bootstrapping to estimate confidence intervals. For heterogeneous data, consider Bayesian hierarchical models to account for variability between experimental batches . Include power analyses during design to ensure sample sizes are sufficient for detecting effect sizes .

Q. How can mixed-methods frameworks be applied to study this compound’ mechanism of action?

- Methodological Answer : Combine quantitative techniques (e.g., molecular dynamics simulations) with qualitative expert interviews to interpret computational findings. Use QSR NVivo to code textual data (e.g., lab notes) and cross-tabulate with quantitative outcomes (e.g., binding affinity metrics). This integrated approach can reveal context-specific factors influencing experimental outcomes .

Data Presentation and Validation

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.